molecular formula C28H18Cl8 B14479568 1,1',1'',1'''-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) CAS No. 66291-83-6

1,1',1'',1'''-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene)

Cat. No.: B14479568
CAS No.: 66291-83-6
M. Wt: 638.1 g/mol
InChI Key: RTRIINARZXPSEL-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is a complex organic compound characterized by its multiple chlorine atoms and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves multiple steps, starting with the chlorination of butane to introduce chlorine atoms at specific positions. This is followed by the attachment of chlorobenzene groups through a series of substitution reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to manage the exothermic nature of the reactions. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove chlorine atoms or alter the structure of the benzene rings.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and benzene rings allow it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is unique due to its specific arrangement of chlorine atoms and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

66291-83-6

Molecular Formula

C28H18Cl8

Molecular Weight

638.1 g/mol

IUPAC Name

1-chloro-4-[2,2,3,3-tetrachloro-1,4,4-tris(4-chlorophenyl)butyl]benzene

InChI

InChI=1S/C28H18Cl8/c29-21-9-1-17(2-10-21)25(18-3-11-22(30)12-4-18)27(33,34)28(35,36)26(19-5-13-23(31)14-6-19)20-7-15-24(32)16-8-20/h1-16,25-26H

InChI Key

RTRIINARZXPSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(C(C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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